3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted at position 3 with a 3-chlorophenyl group, a methyl group at position 1, and a carboxamide linkage at position 5 connecting to a 1,3,4-thiadiazole ring. The molecular formula is C₁₄H₁₂ClN₅OS (calculated based on structural analysis).
Properties
Molecular Formula |
C13H10ClN5OS |
|---|---|
Molecular Weight |
319.77 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-3-2-4-9(14)5-8/h2-7H,1H3,(H,16,17,20) |
InChI Key |
BSXGNQNGUAVKHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. Source details a protocol using ethyl 3-(3-chlorophenyl)-2-butenoate and methylhydrazine in anhydrous ethanol at −5°C (Equation 1):
\text{Ethyl 3-(3-chlorophenyl)-2-butenoate} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, -5°C}} \text{Ethyl 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate} \quad \text{(94% yield)}
Critical parameters:
-
Temperature control : Below 0°C minimizes side reactions like over-alkylation.
-
Solvent choice : Ethanol facilitates proton transfer during cyclization.
Carboxamide Formation
The ethyl ester intermediate undergoes saponification followed by acyl chloride generation. Source reports treatment with thionyl chloride (SOCl₂) in dichloroethane under reflux to produce the reactive acyl chloride (Equation 2):
\text{Ethyl 3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate} \xrightarrow{\text{SOCl₂, 80°C}} \text{3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride} \quad \text{(95% purity)}
Thiadiazole Coupling
The final step involves nucleophilic acyl substitution between the pyrazole carbonyl chloride and 2-amino-1,3,4-thiadiazole. Source describes a patent-approved method using toluene as the solvent and sodium hydroxide as the base at 0–5°C (Equation 3):
\text{3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride} + \text{2-Amino-1,3,4-thiadiazole} \xrightarrow{\text{Toluene, NaOH, 0–5°C}} \text{Target Compound} \quad \text{(85% yield)}
Optimization insights :
-
Low-temperature reaction : Prevents thiadiazole ring decomposition.
-
Aprotic solvent : Toluene avoids nucleophilic interference from protic solvents.
Alternative Synthetic Routes
Cycloaddition with Nitrilimines
Source demonstrates pyrazole formation via 1,3-dipolar cycloaddition of nitrilimines to α-cyanocinnamate derivatives. Adapting this method:
\text{3-Chlorophenylacetonitrile} + \text{Nitrilimine (generated in situ)} \rightarrow \text{3-(3-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonitrile} \quad \text{(52–67% yield)}
The nitrile is then hydrolyzed to the carboxamide using sulfuric acid, though this route introduces additional purification steps.
One-Pot Tandem Reactions
Emerging approaches combine pyrazole and thiadiazole syntheses in a single reactor. For example, reacting 3-chlorophenylhydrazine with ethyl acetoacetate and thiosemicarbazide in acetic acid yields a thiadiazole-linked pyrazole precursor, which is subsequently oxidized and coupled.
Reaction Condition Optimization
Solvent Systems
Temperature Effects
Catalytic Additives
-
Sodium hydroxide : Accelerates nucleophilic substitution in coupling steps (0.5 equiv. optimal).
-
Triethylamine : Scavenges HCl during acyl chloride reactions, improving yields by 8–12%.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Purity | Scalability |
|---|---|---|---|---|
| Patent (Source) | 3 | 72% | 98% | Industrial |
| Cyclocondensation (Source) | 4 | 68% | 95% | Lab-scale |
| Cycloaddition (Source) | 5 | 45% | 90% | Research |
Key observations :
-
The patent route offers the highest efficiency and scalability due to minimized intermediate isolation.
-
Cycloaddition methods, while innovative, suffer from lower yields due to competing side reactions.
Characterization and Quality Control
Critical analytical data for intermediates and the final product:
Pyrazole Carboxylate (Intermediate)
Final Product
-
MP : 214–215°C (from acetic acid).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide exhibit significant antimicrobial properties. The thiadiazole and pyrazole moieties contribute to this activity by disrupting microbial membranes and inhibiting key enzymes involved in bacterial metabolism. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In silico studies using molecular docking techniques suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This characteristic positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases.
Antitumor Activity
Research indicates that derivatives of pyrazole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Preliminary studies on similar compounds suggest that this compound could exhibit comparable antitumor activity.
Pesticidal Activity
The unique structure of this compound allows it to function as a pesticide. Its ability to disrupt the biological processes of pests makes it suitable for agricultural applications. Studies have demonstrated its effectiveness against certain insect pests and fungal pathogens, indicating potential use as a biopesticide.
Synthesis of Functional Materials
The compound's diverse functional groups enable its use in synthesizing novel materials with specific properties. Its incorporation into polymer matrices can enhance mechanical strength or introduce antimicrobial characteristics to the materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against various bacterial strains | Showed significant inhibition of bacterial growth |
| Anti-inflammatory Evaluation | Molecular docking studies | Identified as a potential inhibitor of 5-LOX |
| Antitumor Activity Assessment | Tested on cancer cell lines | Induced apoptosis in treated cells |
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits bacterial enzymes, leading to cell death.
Antiviral Activity: It interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
Table 1: Key Structural and Physicochemical Comparisons
Spectroscopic and Analytical Data
Biological Activity
The compound 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic molecule notable for its complex structure, which includes a pyrazole ring and a thiadiazole moiety. This combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound has been investigated for various pharmacological properties, particularly its potential as an anticancer and antimicrobial agent.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 375.9 g/mol . Its structural features include:
- Pyrazole Ring: Contributes to the compound's reactivity and biological interactions.
- Thiadiazole Moiety: Known for its broad spectrum of biological activities.
- Chlorophenyl Substituent: Influences the compound's pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition: The compound has been reported to inhibit specific enzymes involved in cancer progression.
- Signaling Pathway Modulation: It may alter key signaling pathways that regulate cell growth and survival.
In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency against these cells .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity: It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.
- Mechanism of Action: The antimicrobial effects are likely due to disruption of microbial cell membranes or inhibition of essential microbial enzymes .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Influence: The presence of electron-withdrawing groups (like chlorine) at specific positions enhances antimicrobial activity.
- Thiadiazole Core: Variations in the thiadiazole structure can lead to differences in anticancer efficacy .
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
| Study | Findings | |
|---|---|---|
| Kumar et al., 2010 | Investigated various thiadiazole derivatives for anticancer activity | Identified specific substitutions that enhance cytotoxicity against cancer cell lines |
| Bhole et al., 2010 | Evaluated new derivatives for antibacterial and antifungal properties | Found significant activity against human tumor cells with specific structural modifications |
| Ahmed et al., 2014 | Reviewed the broad biological activities of thiadiazole compounds | Emphasized the importance of structural features in determining biological efficacy |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via condensation of intermediates such as 5-amino-1,3,4-thiadiazole derivatives with substituted pyrazole carbonyl chlorides. Key steps include:
- Refluxing in POCl₃ at 90°C for 3 hours to promote cyclization, followed by pH adjustment (8–9) with ammonia to precipitate the product .
- Use of aprotic solvents (e.g., THF) at 0–5°C for controlled acyl chloride coupling, then gradual warming to room temperature .
- Purification via recrystallization in DMSO/water (2:1) to enhance crystallinity .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology :
- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 9.0032 Å, b = 20.1001 Å, c = 11.4664 Å, and β = 92.003° . Refinement using SHELXL (R-factor < 0.05) ensures accurate bond length/angle assignments .
- Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., 3-chlorophenyl proton shifts at δ 7.2–7.5 ppm). High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodology :
- Enzyme inhibition assays : Dose-response curves (IC₅₀ determination) against target enzymes (e.g., kinases or proteases) using fluorescence/colorimetric substrates.
- Cellular viability assays (MTT or resazurin) to assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodology :
- Analog synthesis : Introduce substituents at the pyrazole C3 (e.g., electron-withdrawing groups like CF₃) or thiadiazole N2 positions to modulate electronic effects .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict binding modes and prioritize analogs with improved target affinity .
- Data validation : Compare computational predictions with experimental IC₅₀ values to resolve discrepancies (e.g., steric clashes vs. observed activity) .
Q. What strategies resolve contradictions between computational modeling and crystallographic data?
- Methodology :
- Multi-conformer refinement : Use SHELXL to model disorder in crystal structures (e.g., rotational flexibility of the 3-chlorophenyl group) .
- Molecular dynamics simulations (MD) : Analyze ligand-protein interactions over 100 ns trajectories to identify stable binding conformers missed in static docking .
Q. How can researchers address low reproducibility in synthetic yields across laboratories?
- Methodology :
- Critical parameter control : Monitor reaction temperature (±2°C) and moisture (use of molecular sieves) during POCl₃-mediated cyclization .
- Alternative catalysts : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling steps and reduce side-product formation .
Q. What advanced techniques validate metabolic stability and degradation pathways?
- Methodology :
- LC-HRMS/MS : Identify major metabolites using human liver microsomes (HLMs) and compare fragmentation patterns with synthetic standards.
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions, followed by HPLC-UV quantification .
Data Analysis and Technical Challenges
Q. How should researchers handle conflicting crystallographic data between analogous compounds?
- Methodology :
- Twinned crystal analysis : Use SHELXD to deconvolute overlapping diffraction patterns in cases of pseudo-merohedral twinning .
- Comparative density functional theory (DFT) : Calculate theoretical bond lengths/angles and benchmark against experimental data to identify outliers .
Q. What methods improve the resolution of enantiomeric impurities in chiral analogs?
- Methodology :
- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients (90:10 to 70:30) for baseline separation.
- Circular dichroism (CD) : Correlate elution order with absolute configuration using reference standards .
Tables for Key Parameters
| Synthetic Optimization | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| POCl₃-mediated cyclization | 90°C, 3 h, pH 8–9 | 65–70 | ≥98% | |
| THF-based acyl chloride coupling | 0–5°C → RT, 2 h | 75–80 | ≥99% |
| Crystallographic Data | Values | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell volume | 2073.75 ų | |
| R-factor (SHELXL refinement) | <0.05 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
